molecular formula C19H23NOS2 B2984220 2-(4-(isopropylthio)phenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide CAS No. 1210882-72-6

2-(4-(isopropylthio)phenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide

Cat. No.: B2984220
CAS No.: 1210882-72-6
M. Wt: 345.52
InChI Key: CTATTWLBTUXXIB-UHFFFAOYSA-N
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Description

2-(4-(isopropylthio)phenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide is a synthetic compound characterized by its unique structural arrangement of isopropylthio, thiophene, and cyclopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(isopropylthio)phenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide typically involves multiple steps:

  • Starting Material Preparation: : Synthesis begins with the preparation of 4-isopropylthiophenyl acetate and 1-(thiophen-2-yl)cyclopropylmethylamine.

  • Amide Bond Formation: : The core reaction is the formation of the amide bond. This can be achieved through various methods such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

For industrial-scale production:

  • Optimization: : The process is optimized to minimize steps and maximize yield.

  • Catalysts and Solvents: : Selection of environmentally friendly solvents and reusable catalysts is prioritized to align with green chemistry principles.

  • Purification: : High-performance liquid chromatography (HPLC) or recrystallization methods are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-(isopropylthio)phenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide can undergo various chemical reactions, such as:

  • Oxidation: : Oxidative cleavage of thiophene rings.

  • Reduction: : Hydrogenation of the cyclopropyl ring.

  • Substitution: : Nucleophilic substitutions on the phenyl ring.

Common Reagents and Conditions

  • Oxidation: : Employing oxidants like potassium permanganate under acidic conditions.

  • Reduction: : Using palladium on carbon (Pd/C) as a catalyst in hydrogen gas.

  • Substitution: : Halogenation reagents like N-bromosuccinimide for introducing bromine atoms.

Major Products

  • Oxidative Cleavage: : Produces simpler thiophene derivatives.

  • Hydrogenation: : Results in reduced analogs with saturated cyclopropyl rings.

  • Halogenation: : Yields halogenated phenyl derivatives.

Scientific Research Applications

Chemistry

  • Synthetic Intermediates: : Used as intermediates in synthesizing more complex molecules.

  • Catalyst Development: : Investigated for its role in catalytic cycles due to its unique structure.

Biology

  • Enzyme Inhibition: : Studied for its potential as an enzyme inhibitor in biochemical assays.

Medicine

  • Pharmacological Potential: : Explored for its effects on various biological targets, including anti-inflammatory and analgesic properties.

Industry

  • Material Science: : Used in developing new materials with specific electronic or photonic properties.

  • Polymer Chemistry: : A potential monomer for synthesizing specialized polymers.

Mechanism of Action

Molecular Targets

  • Enzyme Binding: : Binds to specific enzyme active sites, inhibiting their function.

  • Receptor Interaction: : Modulates receptor pathways, influencing cellular responses.

Pathways Involved

  • Signal Transduction: : Affects signal transduction pathways, potentially altering cellular behavior.

  • Metabolic Pathways: : Interferes with metabolic enzymes, leading to changes in metabolite levels.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(methylthio)phenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide: : Similar structure but with a methylthio group instead of an isopropylthio group.

  • 2-(4-(isopropylthio)phenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)propionamide: : Differing only in the acyl group, which is a propionamide rather than an acetamide.

Uniqueness

  • Structural Specificity: : The specific arrangement of isopropylthio and thiophene rings imparts unique chemical and physical properties, differentiating it from other related compounds.

  • Biological Activity: : Exhibits distinct pharmacological profiles compared to its analogs, making it a valuable molecule for drug discovery and development.

Properties

IUPAC Name

2-(4-propan-2-ylsulfanylphenyl)-N-[(1-thiophen-2-ylcyclopropyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NOS2/c1-14(2)23-16-7-5-15(6-8-16)12-18(21)20-13-19(9-10-19)17-4-3-11-22-17/h3-8,11,14H,9-10,12-13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTATTWLBTUXXIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)NCC2(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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